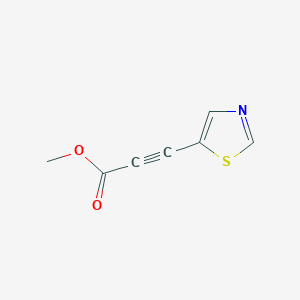![molecular formula C38H29BN2O2S2 B13149775 {5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid CAS No. 651329-39-4](/img/structure/B13149775.png)
{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid is a complex organoboron compound It features a boronic acid group attached to a bithiophene core, which is further substituted with diphenylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bithiophene core: This can be achieved through a coupling reaction between two thiophene units.
Introduction of diphenylamino groups: This step involves the substitution of hydrogen atoms on the phenyl rings with diphenylamino groups using appropriate reagents and catalysts.
Attachment of the boronic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the bithiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups to the diphenylamino moieties .
Applications De Recherche Scientifique
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of biosensors and diagnostic tools due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mécanisme D'action
The mechanism of action of (5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diol-containing molecules, making it useful in sensing and separation applications. Additionally, the diphenylamino groups can participate in electron transfer processes, contributing to the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a single phenyl ring.
(3,5-Diphenylphenyl)boronic acid: Similar in structure but lacks the bithiophene core.
2,2’-Bithiophene-5-boronic acid pinacol ester: Contains a bithiophene core but different substituents
Uniqueness
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid is unique due to its combination of a bithiophene core and diphenylamino groups, which impart distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Propriétés
Numéro CAS |
651329-39-4 |
|---|---|
Formule moléculaire |
C38H29BN2O2S2 |
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
[5-[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C38H29BN2O2S2/c42-39(43)38-24-23-37(45-38)36-22-21-35(44-36)28-25-33(40(29-13-5-1-6-14-29)30-15-7-2-8-16-30)27-34(26-28)41(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-27,42-43H |
Clé InChI |
IWTMEUYYRQOKFA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)C2=CC=C(S2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















